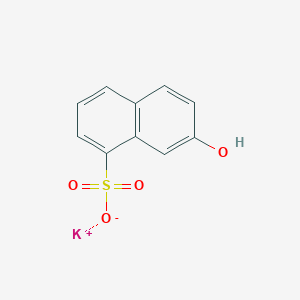

Potassium 7-hydroxynaphthalenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 7-hydroxynaphthalenesulphonate is a useful research compound. Its molecular formula is C10H8KO4S and its molecular weight is 263.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium 7-Hydroxynaphthalene-1-Sulfonate, also known as Potassium 7-Hydroxynaphthalenesulphonate or Potassium 7-Hydroxy-1-naphthalenesulfonate, is a chemical compound with the molecular formula C10H7KO4S

Biochemical Pathways

The compound is a naphthalenesulfonic acid , which suggests it may interact with biological systems in a manner similar to other sulfonic acids.

Pharmacokinetics

Given its molecular weight of 262.32 , it is possible that it may have good bioavailability, but this would need to be confirmed through experimental studies.

生化学分析

Biochemical Properties

Potassium 7-hydroxynaphthalene-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the sulfonate group to specific active sites on the enzymes, facilitating or inhibiting their activity .

Cellular Effects

Potassium 7-hydroxynaphthalene-1-sulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Potassium 7-hydroxynaphthalene-1-sulfonate involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, Potassium 7-hydroxynaphthalene-1-sulfonate can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 7-hydroxynaphthalene-1-sulfonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, Potassium 7-hydroxynaphthalene-1-sulfonate may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Potassium 7-hydroxynaphthalene-1-sulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, Potassium 7-hydroxynaphthalene-1-sulfonate can exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

Potassium 7-hydroxynaphthalene-1-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may be metabolized by sulfonation enzymes, leading to the formation of different metabolites that can have distinct biological activities .

Transport and Distribution

Within cells and tissues, Potassium 7-hydroxynaphthalene-1-sulfonate is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Potassium 7-hydroxynaphthalene-1-sulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biochemical effects. For instance, Potassium 7-hydroxynaphthalene-1-sulfonate may accumulate in the nucleus, where it can interact with DNA and influence gene expression .

生物活性

Potassium 7-hydroxynaphthalenesulfonate (K-7-HNS) is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. As a potassium salt of 7-hydroxynaphthalene-1-sulfonic acid, it has garnered attention for its biological activity, including enzyme interactions, potential therapeutic properties, and its role as a staining agent in biochemical assays. This article delves into the biological activity of K-7-HNS, supported by research findings and case studies.

Molecular Formula: C₁₀H₇KO₄S

Molecular Weight: 262.32 g/mol

CAS Number: 30252-40-5

K-7-HNS is synthesized through the sulfonation of 2-naphthol using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions are critical for ensuring the selective formation of the sulfonic acid group at the desired position.

K-7-HNS exhibits biological activity primarily through its interactions with proteins and enzymes. The sulfonic acid group allows for strong binding to various biomolecules, influencing their activity. The compound can act as both an inhibitor and an activator depending on the context of its use:

- Enzyme Inhibition: K-7-HNS has been shown to inhibit certain enzymes, which can be beneficial in controlling metabolic pathways.

- Staining Agent: It is commonly used in biochemical assays as a staining agent due to its ability to bind to proteins and other cellular components.

1. Enzyme Interactions

Research indicates that K-7-HNS can interact with various enzymes, affecting their catalytic activity. For example, studies have demonstrated that it can modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism .

2. Therapeutic Potential

K-7-HNS is under investigation for its potential therapeutic properties. Preliminary studies suggest that it may possess anti-inflammatory and antioxidant effects, making it a candidate for treating conditions such as oxidative stress-related diseases .

3. Staining and Imaging

In laboratory settings, K-7-HNS is utilized as a staining agent in histological studies. Its ability to bind selectively to certain cellular structures allows researchers to visualize specific components under microscopy, aiding in the study of cellular morphology and pathology .

Case Studies

Several case studies have highlighted the biological implications of K-7-HNS:

- Case Study 1: A study examining the effects of K-7-HNS on liver enzyme activity demonstrated significant inhibition of cytochrome P450 enzymes in vitro. This suggests potential applications in drug development where modulation of metabolic pathways is desirable .

- Case Study 2: Research involving animal models indicated that K-7-HNS could reduce markers of oxidative stress when administered at specific dosages, supporting its role as a therapeutic agent against oxidative damage .

Comparative Analysis

To better understand K-7-HNS's unique properties, it is useful to compare it with similar compounds:

特性

CAS番号 |

30252-40-5 |

|---|---|

分子式 |

C10H8KO4S |

分子量 |

263.33 g/mol |

IUPAC名 |

potassium;7-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

InChIキー |

XLZIGSCZALGJMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

異性体SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

正規SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[K] |

Key on ui other cas no. |

30252-40-5 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。